2-amino-5-ethenyl-7-(1-phenylethyl)-3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-one
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Overview
Description
2-amino-5-ethenyl-7-(1-phenylethyl)-3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes an amino group, an ethenyl group, and a phenylethyl group attached to a pyrrolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-ethenyl-7-(1-phenylethyl)-3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of aromatic aldehydes with 2,6-diaminopyrimidin-4(3H)-one and acetophenone derivatives in the presence of a catalytic amount of sodium carbonate in a mixture of water and ethanol at 60°C . This reaction leads to the formation of two carbon–carbon bonds and one carbon–nitrogen bond in a single synthetic step.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-ethenyl-7-(1-phenylethyl)-3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and ethenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyrimidines, oxo derivatives, and reduced forms of the compound
Scientific Research Applications
2-amino-5-ethenyl-7-(1-phenylethyl)-3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties, such as conductivity and fluorescence.
Biological Research: The compound is used in biological research to study its effects on cellular processes and its potential as a molecular probe.
Mechanism of Action
The mechanism of action of 2-amino-5-ethenyl-7-(1-phenylethyl)-3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-amino-5-ethenyl-7-(1-phenylethyl)-3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-one include:
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds have a similar pyrimidine core and are studied for their potential as PARP-1 inhibitors.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds exhibit a range of biological activities, including antiproliferative and antimicrobial properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethenyl and phenylethyl groups enhances its ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H18N4O |
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Molecular Weight |
282.34 g/mol |
IUPAC Name |
2-amino-5-ethenyl-7-(1-phenylethyl)-5,6-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H18N4O/c1-3-11-9-20(10(2)12-7-5-4-6-8-12)14-13(11)15(21)19-16(17)18-14/h3-8,10-11H,1,9H2,2H3,(H3,17,18,19,21) |
InChI Key |
JRBFAAZMTUCNJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(C3=C2N=C(NC3=O)N)C=C |
Origin of Product |
United States |
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